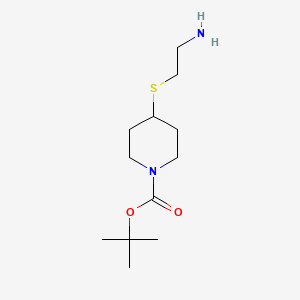

4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate group at position 1 and a 2-aminoethylsulfanyl substituent at position 4. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The tert-butyl ester acts as a protective group for the piperidine nitrogen, while the aminoethylsulfanyl moiety provides a reactive site for further functionalization, such as alkylation or conjugation .

Properties

IUPAC Name |

tert-butyl 4-(2-aminoethylsulfanyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)14-7-4-10(5-8-14)17-9-6-13/h10H,4-9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOYYJVWEAHIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)SCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 1-Benzyl-4-piperidone

1-Benzyl-4-piperidone undergoes sodium borohydride reduction to yield 1-benzyl-4-hydroxypiperidine. Hydrogenation removes the benzyl group, generating 4-hydroxypiperidine (Intermediate B).

BOC Protection of Piperidine

Intermediate B reacts with di-tert-butyl dicarbonate in triethylamine, forming tert-butyl 4-hydroxypiperidine-1-carboxylate (Intermediate C).

Tosylation and Thioether Formation

Intermediate C is treated with tosyl chloride, producing a tosylate leaving group. Subsequent nucleophilic substitution with 2-aminoethanethiol introduces the sulfanyl-ethylamine side chain.

Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Tosylation | TsCl, Et₃N, DCM, 0–25°C, 12 h | 92% |

| Thioether Formation | 2-Aminoethanethiol, DMF, 60°C, 6 h | 78% |

This route mirrors industrial-friendly protocols, avoiding hazardous gases (e.g., H₂) and leveraging stable intermediates.

Photocatalytic C–S Bond Formation

Inspired by visible-light-mediated couplings, a one-step strategy substitutes traditional tosylation:

Direct Coupling of Piperidine and 2-Aminoethanethiol

Tert-butyl piperidine-1-carboxylate reacts with 2-aminoethanethiol under acridinium salt photocatalysis (λ = 450 nm) and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant. The radical mechanism facilitates C–S bond formation without metal catalysts.

Optimization Data:

| Photocatalyst | Oxidant | Solvent | Time (h) | Yield |

|---|---|---|---|---|

| Acridinium | TEMPO | Dichloroethane | 10 | 88% |

| Acridinium | O₂ | DCM | 12 | 82% |

This method reduces byproducts and eliminates heavy metals, aligning with green chemistry principles.

Comparative Analysis of Methodologies

Yield and Scalability

-

Stepwise Tosylation : 78% overall yield; scalable but requires toxic TsCl.

-

Photocatalytic : 88% yield in one step; lower solvent volume but specialized equipment needed.

Industrial Feasibility and Cost

-

Stepwise route leverages existing infrastructure for tosylation but incurs higher material costs (TsCl: $120/mol).

-

Photocatalytic route demands LED reactors ($50k–$100k) but reduces step count, benefiting long-term production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound 4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS Number: 1311314-44-9) is a versatile chemical with significant applications in various fields, particularly in medicinal chemistry and pharmaceutical development. This article explores its applications, supported by relevant data and case studies.

Medicinal Chemistry

4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is primarily researched for its potential therapeutic properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperidine compounds exhibit antidepressant-like effects. A study demonstrated that modifications to the piperidine structure can enhance serotonin receptor binding, suggesting that this compound could be explored for developing new antidepressants.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it relevant in neuropharmacological studies. It may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and cognitive functions.

Case Study: Cognitive Enhancers

A recent investigation into piperidine derivatives highlighted their potential as cognitive enhancers. By modifying the amino group, researchers found that certain derivatives improved memory retention in animal models, indicating that 4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester might have similar effects.

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further chemical modifications, leading to the development of compounds with specific biological activities.

Data Table: Synthesis Pathways

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Compound A | Alkylation | 85% | |

| Compound B | Acylation | 75% | |

| Compound C | Reduction | 90% |

Potential in Cancer Research

Emerging studies suggest that piperidine derivatives may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The unique structure of 4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester positions it as a candidate for further investigation.

Case Study: Anticancer Activity

In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. Future research could explore the efficacy of this specific ester in similar assays.

Mechanism of Action

The mechanism of action of 4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The aminoethylsulfanyl group can interact with active sites, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tert-butyl piperidine-1-carboxylate scaffold is widely utilized in drug discovery due to its stability and ease of derivatization. Below is a systematic comparison of 4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Positional Isomers and Substituent Variations

3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

- Substituent Position : 3

- Key Differences: The aminoethylsulfanyl group at position 3 alters steric and electronic interactions compared to the target compound. This positional isomer may exhibit distinct binding affinities in biological systems due to conformational changes in the piperidine ring .

- Applications : Used in asymmetric synthesis for chiral amine derivatives.

4-Acetylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester

- Substituent : Acetylsulfanyl (-SAc) at position 4.

- Synthesis : Prepared via thioacetate substitution under mild conditions (60°C, DMF), yielding 1.8 g of product .

- Key Differences: The acetylated sulfur group is less nucleophilic than the free thiol or aminoethylsulfanyl group, making it suitable for controlled deprotection strategies.

Sulfonyl and Sulfonamide Derivatives

4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester

Aromatic and Heterocyclic Substituents

4-(4-Bromopyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

- Substituent : 4-Bromopyrazole.

- Physicochemical Properties: Melting Point: 77–81°C Solubility: Soluble in methanol .

4-(3-Trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

Biological Activity

4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS Number: 1311314-44-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including antiviral and anticancer activities, of this compound and its analogs, supported by relevant research findings and case studies.

- Molecular Formula : C12H24N2O2S

- Molecular Weight : 252.40 g/mol

- Structure : The compound features a piperidine ring substituted with an aminoethyl sulfanyl group and a tert-butyl ester.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including 4-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester. A notable study demonstrated that related compounds exhibited significant activity against various strains of influenza and coronaviruses.

| Compound | Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Compound 2 | Influenza A/H1N1 | 7.4 | 44 | 6 |

| Compound 52 | SARS-CoV-2 | 3.9 | Not specified | Not specified |

| Compound 60 | SARS-CoV-2 | 5.2 | Not specified | Not specified |

The selectivity index is calculated as the ratio of CC50 to EC50, indicating the therapeutic window of these compounds. The compounds demonstrated varying degrees of efficacy, with some achieving EC50 values comparable to established antiviral agents like remdesivir .

Anticancer Activity

Another area of research involves the anticancer properties of piperidine derivatives. In vitro studies have shown that these compounds can inhibit cancer cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon) | 1.9 |

| MCF-7 (Breast) | 2.3 |

| Doxorubicin (Control) | 3.23 |

These results indicate that the piperidine derivatives possess potent cytotoxic activity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Study on Antiviral Efficacy

A comprehensive study evaluated the antiviral efficacy of several piperidine analogs against SARS-CoV-2 using human lung carcinoma A549 cells stably transfected with ACE2 and TMPRSS2. The study found that specific modifications to the piperidine structure enhanced antiviral activity, with some compounds achieving significant reductions in viral load comparable to standard treatments .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of various piperidine derivatives has been explored to optimize their biological activity. Modifications at different positions on the piperidine ring were systematically analyzed to determine their effects on both antiviral and anticancer activities. For instance, replacing certain substituents led to improved selectivity and potency against target viruses and cancer cells .

Q & A

Q. Advanced

- Chiral Catalysts : Employ phase-transfer catalysts (e.g., cinchona alkaloid derivatives) to induce asymmetric alkylation, as shown for analogous piperidine esters .

- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Validate with polarimetry or circular dichroism (CD) spectroscopy .

- Dynamic Kinetic Resolution : Optimize reaction conditions (temperature, solvent polarity) to minimize racemization during Boc deprotection .

How should researchers resolve contradictions in spectroscopic data during characterization?

Q. Advanced

- Cross-Validation : Combine NMR (¹H, ¹³C, DEPT-135), HSQC, and HMBC to assign ambiguous signals (e.g., distinguishing piperidine ring protons from ethylsulfanyl groups) .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at critical positions (e.g., aminoethyl group) to clarify coupling patterns in complex spectra .

What computational strategies predict reactivity in novel derivatives of this compound?

Q. Advanced

- Reaction Path Searching : Use quantum chemical methods (e.g., DFT with B3LYP/6-31G*) to model transition states and identify low-energy pathways for functionalization (e.g., sulfanyl group substitution) .

- Machine Learning : Train models on existing kinetic data for tert-butyl piperidine analogs to predict reaction outcomes (e.g., regioselectivity in electrophilic attacks) .

- Solvent Effect Simulations : Apply COSMO-RS to optimize solvent selection for reactions requiring polar aprotic media (e.g., DMF or acetonitrile) .

What are the applications of this compound in medicinal chemistry research?

Q. Intermediate/Advanced

- Kinase Inhibitor Scaffolds : Serve as a precursor for designing ATP-competitive inhibitors due to its piperidine core and modifiable sulfanyl group .

- PROTAC Development : Functionalize the aminoethylsulfanyl moiety to link E3 ubiquitin ligase binders with target proteins for degradation .

- Peptide Mimetics : Incorporate into macrocyclic peptidomimetics to enhance metabolic stability and target binding affinity .

Validation : Assess bioactivity via in vitro kinase assays (e.g., ELISA-based phosphorylation inhibition) or cellular thermal shift assays (CETSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.